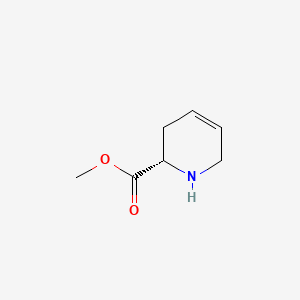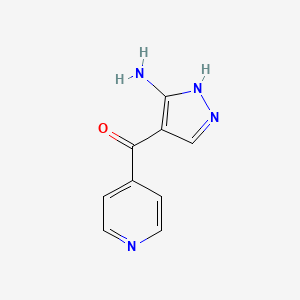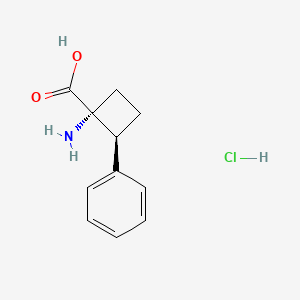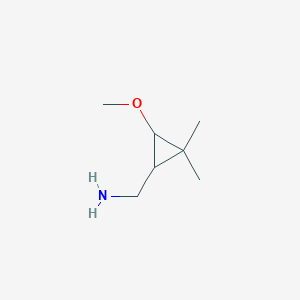
4-Oxo-4H-1-benzopyran-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4H-chromene-3-sulfonyl chloride is a chemical compound belonging to the chromene family, known for its diverse biological and pharmacological propertiesThe sulfonyl chloride group in 4-Oxo-4H-chromene-3-sulfonyl chloride makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4H-chromene-3-sulfonyl chloride typically involves the reaction of 4-Oxo-4H-chromene-3-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Oxo-4H-chromene-3-carboxylic acid+Chlorosulfonic acid→4-Oxo-4H-chromene-3-sulfonyl chloride+By-products
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using large reactors with precise temperature and pressure control. The use of solvents such as dichloromethane or chloroform can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is purified through recrystallization or distillation to obtain high-purity 4-Oxo-4H-chromene-3-sulfonyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-4H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Reduction Reactions: The compound can be reduced to form 4-Oxo-4H-chromene-3-sulfonic acid.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands to facilitate the coupling process.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is employed in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Oxo-4H-chromene-3-sulfonyl chloride involves its ability to interact with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-chromen-2-one: A related compound with a chloro group instead of a sulfonyl chloride group.
4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride: A derivative with an additional butylamino group.
Comparison: 4-Oxo-4H-chromene-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. Compared to 4-Chloro-chromen-2-one, it offers more functionalization options, making it suitable for a broader range of applications. The presence of the sulfonyl chloride group also enhances its ability to form stable covalent bonds with biological molecules, making it a potent inhibitor in biochemical studies .
Eigenschaften
CAS-Nummer |
91913-34-7 |
|---|---|
Molekularformel |
C9H5ClO4S |
Molekulargewicht |
244.65 g/mol |
IUPAC-Name |
4-oxochromene-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClO4S/c10-15(12,13)8-5-14-7-4-2-1-3-6(7)9(8)11/h1-5H |
InChI-Schlüssel |
XADNNLGFKOJNQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)




![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
![(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)

![2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11762453.png)

![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)


